molecular formula C21H18ClNO5 B282493 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid

3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid

Cat. No. B282493
M. Wt: 399.8 g/mol
InChI Key: MXCBPLPESLPORZ-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid, also known as CP-113,818, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrrole-based compounds and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects
3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have anticonvulsant effects and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It has also been shown to be effective in animal models of various diseases. However, one limitation of 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid. One area of interest is the development of novel therapies for Alzheimer's disease and other neurological disorders. 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to have neuroprotective effects and may be useful in the treatment of these conditions. Another area of interest is the development of new anti-inflammatory and analgesic drugs based on the structure of 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid. Finally, further research is needed to fully understand the mechanism of action of 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and its potential applications in other areas of medicine and science.

Synthesis Methods

The synthesis of 3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves the reaction of 2-chlorobenzoyl chloride with 4-methylbenzoyl pyrrole in the presence of a base. The resulting intermediate is then reacted with 2-hydroxy-3-(propionic acid) anhydride to yield the final product.

Scientific Research Applications

3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

Molecular Formula

C21H18ClNO5

Molecular Weight

399.8 g/mol

IUPAC Name

3-[(3E)-2-(2-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C21H18ClNO5/c1-12-6-8-13(9-7-12)19(26)17-18(14-4-2-3-5-15(14)22)23(11-10-16(24)25)21(28)20(17)27/h2-9,18,26H,10-11H2,1H3,(H,24,25)/b19-17+

InChI Key

MXCBPLPESLPORZ-HTXNQAPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3Cl)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3Cl)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3Cl)O

Origin of Product

United States

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